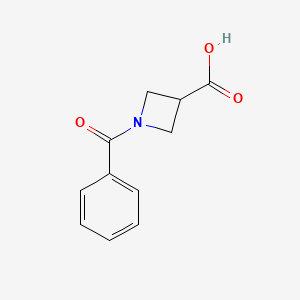

1-Benzoylazetidine-3-carboxylic acid

CAS No.: 97639-63-9

Cat. No.: VC2360897

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97639-63-9 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 1-benzoylazetidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |

| Standard InChI Key | ZJMHNHJCFPFOSG-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O |

Introduction

The compound commonly referred to as "1-Benzylazetidine-3-carboxylic acid" (CAS 94985-27-0) is a heterocyclic organic molecule with applications in pharmaceutical and agrochemical research. Below is a structured analysis of its properties, synthesis, and applications based on peer-reviewed data and patents.

Synthesis Methods

Route 1: Cyclization and Functionalization

-

Starting Material: 1-Benzylazetidin-3-ol reacts with methanesulfonyl chloride to form a mesylate intermediate .

-

Cyanide Substitution: Treatment with sodium cyanide yields 1-benzyl-3-cyanoazetidine .

-

Hydrolysis: Saturated barium hydroxide hydrolysis converts the nitrile to a carboxylic acid (80% yield) .

-

Debenzylation: Hydrogenation with palladium on carbon removes the benzyl group, yielding azetidine-3-carboxylic acid (90% yield) .

Route 2: Epoxy Halide Cyclization

-

Reaction of epichlorohydrin with benzylamine in aqueous triethylamine produces 1-benzylazetidin-3-ol, followed by oxidation to the carboxylic acid .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 327.5 ± 35.0 °C (predicted) | |

| Density | 1.253 ± 0.06 g/cm³ (predicted) | |

| pKa | 2.72 ± 0.20 (predicted) | |

| Storage Conditions | 2–8°C |

Applications and Research Findings

Agricultural Use

-

Plant Growth Regulation: Serves as an intermediate for azetidine-3-carboxylic acid derivatives, which induce male sterility in plants for hybrid seed production .

Pharmaceutical Research

-

Immunosuppression: The derivative 1-{4-[(4-Phenyl-5-trifluoromethyl-2-thienyl)methoxy]benzyl}azetidine-3-carboxylic acid (MRL-A) acts as a sphingosine-1-phosphate-1 receptor agonist, showing potential in autoimmune disease treatment .

-

Metabolic Activation: In vivo studies in rats revealed irreversible protein binding, particularly to lysine residues in long-chain acyl-CoA synthetase-1 (ACSL1), suggesting risks of off-target effects .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H319 (Eye irritation) | P305+P351+P338 (Eye rinsing) | |

| H335 (Respiratory irritation) | P264 (Gloves/face shield) | |

| H315 (Skin irritation) | P280 (Protective clothing) |

Key Patents and Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume